BenchChemオンラインストアへようこそ!

[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Lipophilicity Drug-likeness Permeability

[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1249379-48-3) is a 1,4-disubstituted 1,2,3-triazole building block bearing a hydroxymethyl group at the 4-position and an N1-cyclopropylmethyl substituent. Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 1249379-48-3
Cat. No. B2384329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1249379-48-3
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESC1CC1CN2C=C(N=N2)CO
InChIInChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2
InChIKeyHNXRQMMTOQVNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1249379-48-3): Procurement-Relevant Physicochemical and Structural Profile


[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1249379-48-3) is a 1,4-disubstituted 1,2,3-triazole building block bearing a hydroxymethyl group at the 4-position and an N1-cyclopropylmethyl substituent. Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol . The compound is typically supplied at ≥95% purity, with quality control supported by NMR, HPLC, or GC batch analysis . As a member of the 1,2,3-triazole family, it is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making it a versatile intermediate for medicinal chemistry, agrochemical, and materials science applications [1].

Why Generic 1,2,3-Triazole-4-methanol Analogs Cannot Substitute [1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol


Simple N1-substituted 1,2,3-triazole-4-methanol derivatives are often treated as interchangeable building blocks, but the N1-cyclopropylmethyl group introduces a unique combination of lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic stability that cannot be replicated by common analogs such as the N1-methyl, N1-ethyl, N1-benzyl, or unsubstituted variants [1]. Generic substitution risks altering key physicochemical parameters—LogP, HBD count, and rotatable bond profile—that directly influence downstream compound permeability, solubility, and target binding [2]. The cyclopropylmethyl group also provides documented metabolic advantages absent in linear alkyl chains, as the strained cyclopropane ring reduces susceptibility to cytochrome P450-mediated oxidation [3]. These quantitative and qualitative differences justify a procurement decision anchored in specific structural requirements rather than class-level interchangeability.

Quantitative Evidence Guide: Differentiating [1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol from Structural Analogs


LogP Comparison: Cyclopropylmethyl vs. Methyl, Ethyl, Benzyl, and Unsubstituted Triazole-4-methanols

The target compound exhibits a calculated LogP of 0.18 (Leyan vendor data), positioning it between the more hydrophilic methyl analog (LogP = -0.67, Chembase [1]) and unsubstituted parent (XLogP3 = -1.3, PubChem [2]), and close to the ethyl (LogP = 0.4, ChemExper ) and benzyl (XLogP3 = 0.4, PubChem [2]) analogs. This intermediate lipophilicity balances aqueous solubility with membrane permeability, avoiding the excessive hydrophilicity of the methyl analog that could limit passive diffusion, while steering clear of the higher LogP values that may increase promiscuous binding or reduce solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Impact on Permeability and Solubility vs. Unsubstituted Triazole

The target compound has one hydrogen bond donor (the hydroxymethyl OH), as confirmed by vendor and PubChem data [1]. In contrast, the unsubstituted (1H-1,2,3-triazol-4-yl)methanol has two HBDs—the additional N–H on the triazole ring [1]. Each additional HBD can reduce passive membrane permeability by approximately 0.5–1 log unit and increase polar surface area interactions. The N1-cyclopropylmethyl substitution eliminates this extra HBD, enhancing the compound's suitability for CNS and intracellular target applications where lower HBD count is preferred.

Hydrogen bonding Membrane permeability Drug-likeness

Rotatable Bond Profile: Conformational Flexibility vs. Methyl and Ethyl Analogs

The target compound possesses three rotatable bonds (the CH₂–cyclopropyl bond, the N–CH₂ bond, and the CH₂–OH bond) as reported by vendor data . The N1-methyl analog has only one rotatable bond (the CH₂–OH group) [1], while the N1-ethyl analog has two. This increased flexibility may allow the cyclopropylmethyl side chain to adopt conformations that optimize hydrophobic packing in target binding pockets, while the constrained cyclopropane ring still limits the total accessible conformational space compared to a fully flexible n-propyl chain. The balance of flexibility and rigidity can be exploited in structure-based drug design.

Conformational entropy Molecular flexibility Target binding

Metabolic Stability Advantages of Cyclopropylmethyl over Linear Alkyl Substituents

The cyclopropylmethyl group is recognized in medicinal chemistry literature for imparting metabolic stability advantages over linear alkyl chains [1]. The high C–H bond dissociation energy of the cyclopropane ring (approximately 106 kcal/mol vs. ~98 kcal/mol for a typical secondary C–H bond) reduces susceptibility to cytochrome P450-mediated oxidative metabolism [2]. In drug discovery contexts, replacing an N-propyl or N-ethyl group with an N-cyclopropylmethyl group has been shown to decrease hepatic clearance and prolong plasma half-life [1]. While no direct head-to-head metabolic stability data are publicly available for this specific triazole series, the class-level precedent strongly supports that the cyclopropylmethyl analog will exhibit greater metabolic stability than N-methyl, N-ethyl, or N-propyl counterparts when incorporated into bioactive molecules.

Metabolic stability CYP450 oxidation Half-life

Topological Polar Surface Area (TPSA) Comparison Across N1-Substituted Triazole-4-methanols

The target compound has a topological polar surface area (TPSA) of 50.94 Ų, as reported by vendor data . This value is identical to that of the N1-methyl analog (50.94 Ų) [1] and the N1-benzyl analog, but lower than the unsubstituted triazole (approximately 63.3 Ų). A TPSA below 60 Ų is generally considered favorable for oral absorption, and values below 90 Ų are associated with CNS penetration potential. While the TPSA alone does not differentiate the cyclopropylmethyl analog from other N-substituted variants, it confirms that N1-substitution effectively reduces TPSA relative to the unsubstituted parent, thereby improving passive permeability characteristics.

TPSA Oral bioavailability CNS penetration

Where [1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol Delivers Differentiated Value: Recommended Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a lead series that exhibits either excessive hydrophilicity (clogP < 0) or excessive lipophilicity (clogP > 3), incorporating the cyclopropylmethyl triazole methanol scaffold as a building block can shift the overall LogP toward a more favorable range. The measured LogP of 0.18 for the target compound is suitable as a starting point for further derivatization, providing a lipophilicity window that can be fine-tuned through additional substituents.

CNS-Targeted Probe or Drug Candidate Synthesis

For central nervous system (CNS) applications where low HBD count and moderate TPSA are critical for blood-brain barrier penetration, the target compound's single HBD [1] and TPSA of 50.94 Ų make it a more suitable building block than the unsubstituted triazole-4-methanol (which has 2 HBDs and a higher TPSA). The cyclopropylmethyl group further provides conformational constraint without excessive rigidity.

Metabolic Stability-Focused Fragment or Scaffold Design

In projects where metabolic stability is a key optimization parameter, the cyclopropylmethyl group offers class-level documented advantages over simple alkyl chains [2]. Using this compound as a core building block may preemptively reduce the need for later metabolic stabilization, particularly when the N-substituent is a known metabolic soft spot.

Click Chemistry-Derived Compound Library Synthesis

The compound's 1,2,3-triazole core is accessible via CuAAC click chemistry [3], and the hydroxymethyl handle allows for further functionalization (e.g., oxidation to aldehyde, conversion to halide, or esterification). This makes it a versatile intermediate for generating diverse compound libraries where the cyclopropylmethyl group provides a differentiated pharmacophoric element compared to standard methyl or benzyl analogs.

Quote Request

Request a Quote for [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.